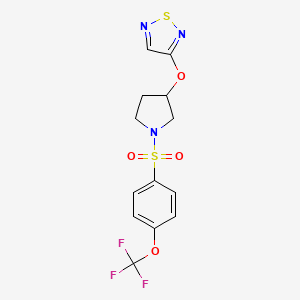

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole

説明

特性

IUPAC Name |

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O4S2/c14-13(15,16)23-9-1-3-11(4-2-9)25(20,21)19-6-5-10(8-19)22-12-7-17-24-18-12/h1-4,7,10H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHMMVQESMYDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

The compound 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , a sulfonyl group , and a trifluoromethoxyphenyl moiety attached to a pyrrolidine. These structural elements contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F₃N₃O₄S |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 2034523-20-9 |

Anticancer Properties

- Cytotoxicity : Thiadiazole derivatives, including the target compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures exhibit strong antiproliferative activity against lung (A549), breast (MCF7), and prostate (PC3) cancer cells .

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The trifluoromethoxy group enhances binding affinity to molecular targets, potentially leading to the modulation of kinase activity involved in cancer progression .

-

Case Studies :

- A study evaluated several thiadiazole derivatives for their anticancer activity using the MTT assay. The results showed that certain derivatives had IC50 values as low as 0.079 µM against HeLa cells, indicating potent cytotoxicity .

- Another investigation revealed that derivatives with trifluoromethyl substituents demonstrated improved anticancer activity compared to their non-substituted counterparts, suggesting that fluorination may enhance biological efficacy .

Other Biological Activities

Thiadiazole compounds are also recognized for their antibacterial , antifungal , and anti-inflammatory properties. The sulfur atom in the thiadiazole ring improves lipophilicity, facilitating cellular uptake and interaction with various biological targets .

Table of Biological Activities

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Target Compound : Pyrrolidine-O-thiadiazole with 4-(trifluoromethoxy)phenylsulfonyl.

Compound : Pyrrole-thiazole with 4-(trifluoromethoxy)phenyl .

- Key Differences: Ring saturation: Pyrrolidine (saturated) vs. pyrrole (aromatic). Saturation may reduce metabolic oxidation. Heterocycle: Thiadiazole (two nitrogen atoms) vs. thiazole (one nitrogen, one sulfur). Thiadiazole’s higher electronegativity may alter electronic interactions with targets. Synthetic Routes: uses Paal-Knorr pyrrole synthesis and thiazole cyclization, whereas the target compound likely requires sulfonylation of pyrrolidine and thiadiazole coupling.

Compounds : Piperidine/piperidone derivatives with methylsulfonyl groups .

- Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered). Smaller rings may impose conformational constraints.

- Substituents : Trifluoromethoxy (electron-withdrawing) vs. methylsulfonyl (polar but less lipophilic).

Compounds: Pyrazolo-pyrimidine-chromenone hybrids with thiophene/thiazole .

- Electrophilic Features: Thiadiazole vs. pyrimidine; the former may engage in distinct π-π stacking or dipole interactions.

Physicochemical and Pharmacological Properties

- Key Insights: The trifluoromethoxy group in the target and compounds enhances resistance to oxidative metabolism compared to non-fluorinated analogs. The thiadiazole’s electron-deficient nature may improve membrane permeability relative to ’s chromenone derivatives.

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。